N-Phenylpyridine-3-carboximidoyl chloride

Description

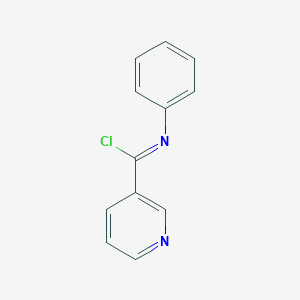

N-Phenylpyridine-3-carboximidoyl chloride is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and an imidoyl chloride moiety.

Properties

CAS No. |

652148-58-8 |

|---|---|

Molecular Formula |

C12H9ClN2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

N-phenylpyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C12H9ClN2/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H |

InChI Key |

VZXKLMMXIKPQPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Phenylpyridine-3-carboximidoyl chloride typically involves the reaction of carboxamides with chlorinating agents. One common method is the reaction of N-phenylpyridine-3-carboxamide with phosphorus trichloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at a temperature of 75–80°C for about 1 hour, yielding the imidoyl chloride in high purity . Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Phenylpyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding imidoyl derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form N-phenylpyridine-3-carboxylic acid or reduction to form N-phenylpyridine-3-carboxamide.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common reagents used in these reactions include phosphorus trichloride, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenylpyridine-3-carboximidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenylpyridine-3-carboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of various derivatives. In biological systems, the compound has been shown to inhibit the replication of viral RNA, specifically targeting the RNA replication step of the dengue virus life cycle . This inhibition is achieved through the interaction with viral RNA replication machinery, impeding the synthesis of new viral genomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-phenylpyridine-3-carboximidoyl chloride with three analogs from the provided evidence:

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core (isoindole-1,3-dione) with a chlorine atom at position 3 and a phenyl group at the N-position.

- Key Differences :

- The phthalimide scaffold is more electron-deficient than pyridine due to two electron-withdrawing carbonyl groups.

- Reactivity: The anhydride-like structure of phthalimide facilitates nucleophilic substitutions, whereas the imidoyl chloride group in the target compound is more reactive toward amines or alcohols.

- Applications: Used in synthesizing polyimide monomers requiring high purity (99.5%) for polymer production.

6-Chloro-2-iodo-3-methylpyridine

- Structure : Pyridine ring with chlorine (position 6), iodine (position 2), and a methyl group (position 3).

- Key Differences :

- Halogen positioning: The meta- and para-halogens in this compound contrast with the imidoyl chloride group in the target compound, which is directly conjugated to the pyridine nitrogen.

- Steric effects: The methyl group in position 3 may hinder reactivity compared to the planar phenyl group in the target compound.

- Applications : Halogenated pyridines are common intermediates in drug discovery (e.g., kinase inhibitors).

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

- Structure : Pyridine derivative with a pivalamide group (position 5), methoxy-methylamine (position 6), and chlorine.

- Key Differences :

- Functional groups: The pivalamide and methoxy-methylamine substituents enhance solubility in polar solvents, unlike the hydrophobic phenyl group in the target compound.

- Stability: The imidoyl chloride group is more reactive than the amide or ether linkages here.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Synthetic Challenges : Analogous to 3-chloro-N-phenyl-phthalimide, the target compound likely requires stringent purification (e.g., recrystallization) for applications in polymer synthesis.

- Reactivity Trends : The imidoyl chloride group is expected to exhibit higher electrophilicity than halogenated pyridines, enabling efficient cross-coupling or acylation reactions.

- Thermal Stability : Pyridine derivatives with bulky substituents (e.g., phenyl or pivalamide groups) generally show enhanced thermal stability, as seen in polyimide precursors.

Notes and Limitations

Evidence Gaps : Direct data on this compound is absent in the provided sources; comparisons rely on structural analogs.

Diverse Sources : References include polymer chemistry, pyridine catalogs, and analytical methods, ensuring multidisciplinary validity.

Further Research : Experimental studies on the target compound’s solubility, stability, and catalytic applications are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.